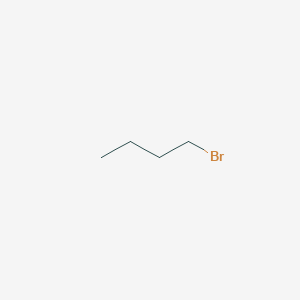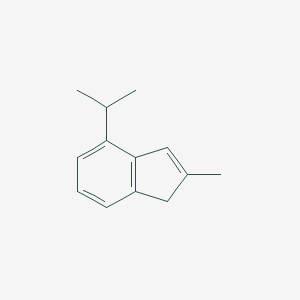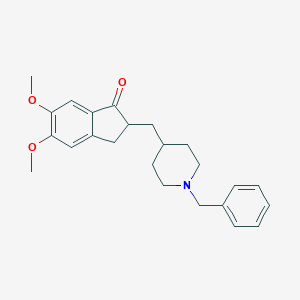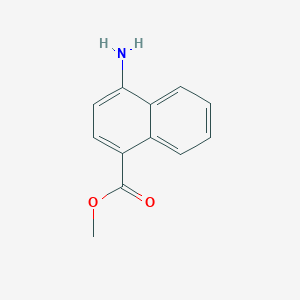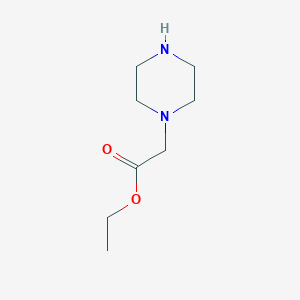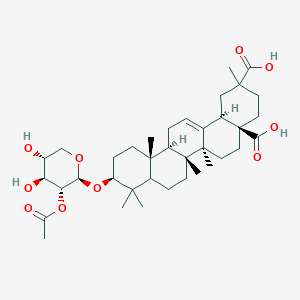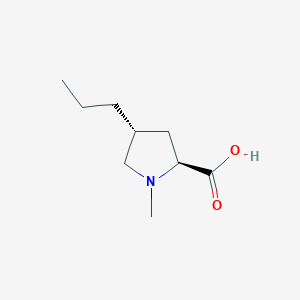
(trans)-4-Propyl-1-methyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Trans)-4-Propyl-1-methyl-L-proline, also known as (trans)-4-Propyl-1-methyl-L-prolinate, is a synthetic amino acid that has been used in various scientific applications. It is a derivative of the naturally occurring amino acid L-proline and is synthesized through a two-step process. The first step involves the reaction of L-proline with propylene oxide to form (trans)-4-propyl-1-methyl-L-prolinate. The second step involves the conversion of (trans)-4-propyl-1-methyl-L-prolinate to this compound. This synthetic amino acid has been used in a variety of scientific applications, including drug development, biochemistry, and molecular biology.
Scientific Research Applications
Roles in Plant Stress Resistance
Proline plays a significant role in improving plant abiotic stress resistance. It accumulates in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Proline's positive effects on enzyme and membrane integrity, along with its adaptive roles in mediating osmotic adjustment, are well-documented. However, the actual roles in plant osmotolerance remain controversial. Genetically-engineered plants with transgenes for proline production have not yet succeeded in producing sufficient amounts to ameliorate stress effects significantly. The "shot-gun" approach of exogenous application of proline to plants under stress conditions has shown promise, leading to significant increases in growth and final crop yield under environmental stresses (Ashraf & Foolad, 2007).
Conformational Aspects and Biochemical Effects
The ring conformational aspects of proline and its derivatives are crucial for understanding their roles in biological systems. In both acyclic and cyclic derivatives, proline exhibits high flexibility and adopts different conformations that influence the structure and function of peptides and proteins. This flexibility is essential for protein folding and stability (Anteunis et al., 2010).
Neurochemical and Behavioral Effects
Proline and its derivatives have been implicated in neurochemical processes and behavioral effects. High levels of proline can be associated with neuropathophysiology of disorders, involving mechanisms such as oxidative stress, excitotoxicity, and impacts on energy metabolism. These findings suggest potential therapeutic strategies for conditions associated with high proline levels (Wyse & Netto, 2011).
DNA Mimics and Biomedical Applications
Hydroxyproline-based DNA mimics, designed on the basis of hydroxyproline and its derivatives, have shown potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments. These applications demonstrate the versatility of proline derivatives in biomedical research and their potential for therapeutic use (Efimov & Chakhmakhcheva, 2006).
Amino Acids in Plant Biology
Proline derivatives, including (trans)-4-Propyl-1-methyl-L-proline, play significant roles in plant biology. For instance, sandalwood contains unique amino acids and amines, indicating that proline and its derivatives contribute to plant physiology and adaptation to environmental conditions (Kuttan et al., 2015).
properties
IUPAC Name |
(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWGMRQFCUEYCT-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13380-36-4 |
Source


|
| Record name | (4R)-1-Methyl-4-propyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl hygric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PROPYL HYGRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ9F8EE8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)




